5-乙酰胺基邻苯二甲酰亚胺

概述

描述

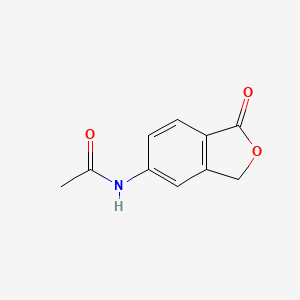

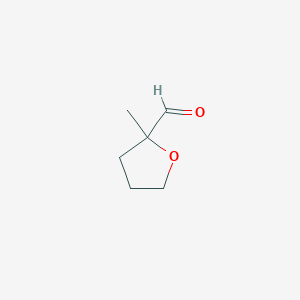

5-Acetamido-phthalide is an organic compound with the molecular formula C10H9NO3. It is also known as 5-Acetylamino-phthalid. This compound is a derivative of phthalide, which is a lactone of phthalic acid. Phthalides are known for their presence in various natural sources and their significant biological activities.

科学研究应用

5-Acetamido-phthalide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用机制

Target of Action

The primary target of 5-Acetamido-phthalide is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds that mediate a variety of physiological and pathological functions, including inflammation and pain.

Mode of Action

5-Acetamido-phthalide interacts with the COX-2 receptor, potentially inhibiting its activity This interaction can lead to a decrease in the production of prostanoids, which may result in anti-inflammatory and analgesic effects

Biochemical Pathways

The interaction of 5-Acetamido-phthalide with the COX-2 receptor affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of prostanoids. By inhibiting COX-2, 5-Acetamido-phthalide can potentially disrupt this pathway, reducing the production of pro-inflammatory and pain-inducing prostanoids.

Pharmacokinetics

In silico studies suggest that derivatives of 5-acetamido-phthalide may have good bioavailability and binding affinity with the cox-2 receptor . Further experimental studies are needed to confirm these predictions and to provide a comprehensive understanding of the pharmacokinetic properties of 5-Acetamido-phthalide.

Result of Action

The molecular and cellular effects of 5-Acetamido-phthalide’s action primarily involve the inhibition of the COX-2 receptor, leading to a potential decrease in the production of prostanoids . This can result in anti-inflammatory and analgesic effects.

生化分析

Cellular Effects

Some studies suggest that phthalides, the class of compounds to which 5-Acetamido-phthalide belongs, may have effects on central nervous system, organ protection, anti-cancer, anti-migraine, and anti-inflammation .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

One study suggests that 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives, which are structurally similar to 5-Acetamido-phthalide, have shown promising results in in-vivo anti-nociceptive activity .

Metabolic Pathways

Isotopic labeling has established the biosynthesis of phthalides, the class of compounds to which 5-Acetamido-phthalide belongs, via linkage of acetate units forming polyketide intermediates .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-phthalide typically involves the acylation of 5-amino-phthalide. One common method is the reaction of 5-amino-phthalide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of 5-Acetamido-phthalide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反应分析

Types of Reactions: 5-Acetamido-phthalide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces amines or alcohols.

Substitution: Produces various substituted phthalides depending on the nucleophile used.

相似化合物的比较

Phthalide: The parent compound, known for its presence in natural sources and biological activities.

3-Substituted Phthalides: These compounds have similar structures but different substituents at the third position, leading to varied biological activities.

5-Cyanophthalide: Another derivative with a cyano group instead of an acetamido group, used in the synthesis of pharmaceuticals like citalopram

Uniqueness: 5-Acetamido-phthalide is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

属性

IUPAC Name |

N-(1-oxo-3H-2-benzofuran-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6(12)11-8-2-3-9-7(4-8)5-14-10(9)13/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLPTNDIRVYALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2543994.png)

![phenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B2543998.png)

![(2E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2544000.png)

![7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2544004.png)

![5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B2544005.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2544007.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2544011.png)

![2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2544012.png)